4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. The production would generally involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.
Properties
CAS No. |
769150-40-5 |
---|---|
Molecular Formula |
C24H21BrN2O5 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-16-5-3-4-6-21(16)31-15-23(28)27-26-14-18-13-19(25)9-12-22(18)32-24(29)17-7-10-20(30-2)11-8-17/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
QGXGHEJLKDZFAS-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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